molecular formula C9H12O B13518457 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one

Katalognummer: B13518457
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: YRQDTAYXJIRZBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[bicyclo[221]heptane-2,1’-cyclopropane]-5-one is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[221]heptane ring system fused to a cyclopropane ring at the 2,1’ positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one can be achieved through several methods. One common approach involves the cycloaddition reaction of a suitable diene with a cyclopropane derivative under specific conditions. For example, the reaction of bicyclo[2.2.1]hept-2-ene with a cyclopropane derivative in the presence of a Lewis acid catalyst such as boron trifluoride etherate can yield the desired spiro compound .

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one typically involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione: Another spirocyclic compound with a similar bicyclo[2.2.1]heptane core but with a different functional group.

    Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-diylbis(methylene)bis(4-methylbenzenesulfonate): A more complex spiro compound with additional functional groups.

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one

InChI

InChI=1S/C9H12O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-7H,1-5H2

InChI-Schlüssel

YRQDTAYXJIRZBB-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC3CC2CC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.